![molecular formula C13H19FN2O B6332373 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine CAS No. 1240571-12-3](/img/structure/B6332373.png)

1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

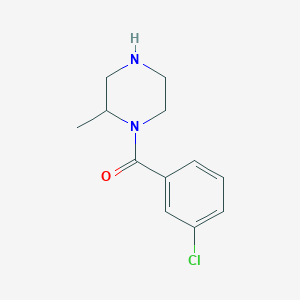

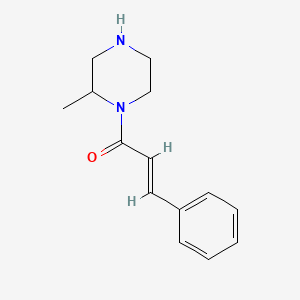

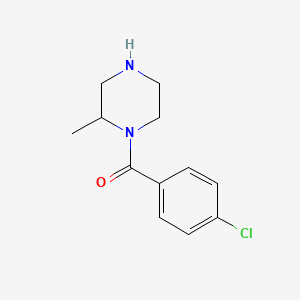

“1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine” is a chemical compound with the IUPAC name N-[2-(4-fluorophenoxy)ethyl]-N-methylamine . It has a molecular weight of 169.2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluorophenol as a starting material with ethyl chloroacetate in acetone as solvent .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 . This indicates that the compound contains 9 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 169.2 . The InChI code for this compound is 1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 .Wissenschaftliche Forschungsanwendungen

1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine has been studied for its potential use in scientific research applications. It has been studied as a modulator of the G protein-coupled receptor (GPCR) family, which is involved in many physiological processes. It has also been studied as an inhibitor of cyclin-dependent kinase (CDK) enzymes, which are involved in cell cycle control. In addition, this compound has been studied for its potential as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.

Wirkmechanismus

1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine binds to GPCRs, CDKs, and PDE4s and modulates their activity. GPCRs are activated when a ligand binds to the receptor and causes a conformational change, which leads to the activation of the G protein. CDKs are activated when a substrate binds to the enzyme and causes a conformational change, which leads to the phosphorylation of the substrate. PDE4s are inhibited when this compound binds to the enzyme and prevents the hydrolysis of the substrate.

Biochemical and Physiological Effects

This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of GPCRs, CDKs, and PDE4s, which can lead to changes in the expression of genes and proteins involved in various biological processes. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to changes in the pharmacokinetic and pharmacodynamic properties of drugs.

Vorteile Und Einschränkungen Für Laborexperimente

1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine has several advantages for use in lab experiments. It is a relatively stable compound that is soluble in water and ethanol, which makes it easy to work with. It is also a relatively non-toxic compound, which makes it safe to use in experiments. However, this compound is not very selective for its targets, which can lead to off-target effects in some experiments.

Zukünftige Richtungen

1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine has potential applications in the development of new drugs and therapeutics. It could be used to modulate the activity of GPCRs, CDKs, and PDE4s, which could lead to the development of new treatments for a variety of diseases. It could also be used to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could lead to the development of more effective drugs with fewer side effects. In addition, this compound could be used to develop new methods for studying the effects of drugs on biochemical and physiological processes.

Synthesemethoden

1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine can be synthesized from 4-fluorophenol and diethyl ethylenediamine. The reaction of these two compounds is catalyzed by a base, such as sodium hydroxide. The resulting product is a white solid that is soluble in water and ethanol.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These hazard statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-[2-(4-fluorophenoxy)ethyl]-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c1-11-10-15-6-7-16(11)8-9-17-13-4-2-12(14)3-5-13/h2-5,11,15H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHADZQRHLVBUMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)

![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)

![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)

![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)